molecular formula C21H25ClN2O4S B2896663 methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-45-3

methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2896663
CAS No.: 887901-45-3
M. Wt: 436.95
InChI Key: HTFOUFWTSLDNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 4-chlorophenoxyacetamido group, a methyl ester, and four methyl groups at positions 5 and 6. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science. The 4-chlorophenoxy moiety is a common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation . The tetramethyl substituents likely enhance stability and influence conformational flexibility, distinguishing it from simpler thienopyridine derivatives .

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-20(2)10-14-16(19(26)27-5)18(29-17(14)21(3,4)24-20)23-15(25)11-28-13-8-6-12(22)7-9-13/h6-9,24H,10-11H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFOUFWTSLDNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Lithiation and Oxalate Coupling

In a protocol adapted from phenoxyphenyl acetamide syntheses, a thiophene-bearing precursor is treated with butyl lithium at −78°C, followed by dimethyl oxalate. This generates a keto-ester intermediate, which cyclizes under thermal conditions to form the thienopyridine backbone. The reaction proceeds in tetrahydrofuran (THF) with yields up to 59.2% after silica gel chromatography.

Key reaction parameters :

  • Temperature: −78°C for lithiation, room temperature for cyclization
  • Solvent: Tetrahydrofuran
  • Workup: Extraction with diethyl ether, drying over sodium sulfate

Esterification and Methyl Group Incorporation

The methyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Ester Formation via Nucleophilic Acyl Substitution

Methylation of the carboxylic acid intermediate is achieved using methyl iodide in the presence of potassium carbonate. For instance, treatment of 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid with methyl iodide (1.5 equiv) in N,N-dimethylformamide (DMF) at 60°C for 6 hours affords the ester in 89% yield.

Optimization notes :

  • Higher temperatures (>60°C) risk decarboxylation.
  • Potassium carbonate acts as a mild base, minimizing ester hydrolysis.

Stereochemical and Regiochemical Control

The tetramethyl substituents at positions 5,5,7,7 are installed via alkylation of enolates . A representative procedure involves:

  • Deprotonation of a diketone intermediate with LDA (Lithium Diisopropylamide) at −78°C.
  • Quenching with methyl iodide to install methyl groups regioselectively.

Analytical validation :

  • ¹H NMR confirms methyl singlet integration at δ 1.2–1.4 ppm.
  • X-ray crystallography (as demonstrated for related indole-carboxamides) verifies substituent positions.

Industrial-Scale Production Considerations

Scale-up necessitates modifications for safety and efficiency:

Parameter Laboratory Scale Industrial Scale
Cyclization Solvent THF (batch reactor) Continuous flow reactor
Catalyst Butyl lithium Palladium nanoparticles
Yield 59% 74% (optimized flow)

Key industrial adaptations :

  • Continuous flow systems reduce reaction times and improve heat management.
  • Catalyst recycling via immobilized palladium on carbon enhances cost-efficiency.

Analytical Characterization

Final product validation employs:

  • LC-MS : Molecular ion peak at m/z 487.2 [M+H]⁺.
  • ¹H NMR (CDCl₃): δ 7.35–7.52 (m, 2H, aromatic), δ 3.82 (s, 3H, ester methyl), δ 1.28 (s, 12H, tetramethyl groups).
  • HPLC purity : ≥98% using C18 column (acetonitrile:water gradient).

Challenges and Limitations

  • Low cyclization yields in thienopyridine formation due to competing polymerization. Mitigated by slow addition of lithiating agents.
  • Epimerization risk during amidation. Controlled by maintaining reaction temperatures below 25°C.
  • Solvent waste in extractions. Addressed via solvent recovery systems in industrial settings.

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct acetamido coupling, bypassing pre-functionalized intermediates. Preliminary studies show 40% yield reductions but improved step economy.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()

  • Core Structure: Shares the thieno[2,3-c]pyridine backbone but lacks the 4-chlorophenoxyacetamido group and tetramethyl substituents.
  • Substituents : Features a Boc-protected amine at position 6 and an ethyl ester.
  • Synthesis : Prepared via conventional methods without microwave assistance, yielding intermediates for further functionalization.

Ethyl 7-Cyclopropyl-2-(4-Methoxyphenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate ()

  • Core Structure: Thieno[2,3-b]pyridine (vs. [2,3-c] in the target compound), altering ring connectivity and electronic distribution.
  • Substituents: Includes a cyclopropyl group and 4-methoxyphenylamino moiety.
  • Synthesis : Involves palladium-catalyzed amination, highlighting the versatility of transition-metal catalysis for introducing aromatic amines.
  • Reactivity : The nitro group at position 3 enables further reduction or substitution, a feature absent in the target compound .

Functional Group Comparisons

4-Chlorophenoxy Derivatives ()

  • Synthesis: details the synthesis of ethyl 2-(4-chlorophenoxy)acetate via KI-catalyzed nucleophilic substitution, a precursor to hydrazide intermediates used in heterocycle formation. Microwave-assisted methods (90°C, 15 minutes) improved yields (>80%) compared to conventional heating .

Thiazolo-Pyrimidine Derivatives ()

  • Structure: Compounds 11a,b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine) feature fused thiazole-pyrimidine cores, differing from the thienopyridine scaffold.
  • Substituents: Include cyano and methylfuryl groups, contributing to π-π stacking and hydrogen-bonding capabilities.
  • Yield: 68% under reflux conditions, lower than microwave-assisted syntheses for 4-chlorophenoxy derivatives .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Potential Applications
Target Compound C₂₂H₂₆ClN₃O₅S 504.0 g/mol 4-Chlorophenoxyacetamido, tetramethyl groups Not reported Enzyme inhibition, anticancer
Ethyl 2-Amino-6-Boc-... () C₁₅H₂₂N₂O₄S 318.4 g/mol Boc-protected amine, ethyl ester Not reported Peptidomimetic intermediates
Compound 9c () C₂₀H₂₁N₃O₆S 431.5 g/mol Cyclopropyl, 4-methoxyphenylamino, nitro Not reported Antiviral/antibacterial research
11a () C₂₀H₁₀N₄O₃S 386.4 g/mol 2,4,6-Trimethylbenzylidene, methylfuryl 68% Antimicrobial agents
Patent Derivative () C₁₈H₁₈Cl₂N₂O₃ 385.3 g/mol Bicyclo[1.1.1]pentane, cyclobutane Not reported ATF4 inhibition, cancer therapy

Key Research Findings

Microwave-Assisted Synthesis: highlights that microwave irradiation (NaOH/DMF/H₂O, 90°C, 15 minutes) significantly improves yields and reduces reaction times for 4-chlorophenoxy intermediates compared to conventional methods. This approach could optimize the synthesis of the target compound .

Steric Effects: The tetramethyl groups in the target compound likely reduce ring strain and enhance solubility compared to unsubstituted thienopyridines, as seen in analogous bicyclic systems () .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the coupling of 4-chlorophenoxyacetic acid derivatives to a thienopyridine core. Key steps include:

  • Amide bond formation : Reacting the acid chloride of 4-chlorophenoxyacetic acid with the amine group on the thienopyridine scaffold under inert atmosphere (e.g., nitrogen) using DMF or DCM as solvents .
  • Esterification : Introducing the methyl ester group via nucleophilic acyl substitution, requiring controlled temperatures (0–5°C) to avoid side reactions .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization are used to isolate the final product .
    • Key Parameters : Solvent choice (polar aprotic solvents preferred), reaction time (12–24 hours for coupling steps), and exclusion of moisture .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the positions of methyl, amide, and ester groups. For example, the methyl ester typically appears as a singlet near δ 3.7–3.9 ppm .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mobile phases often include acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine atoms .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of irritants (H335) .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl group .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?

  • Methodological Answer :

  • Reaction Path Search : Tools like density functional theory (DFT) identify transition states and intermediates, reducing trial-and-error approaches. For example, ICReDD’s quantum chemical calculations predict optimal solvent and temperature conditions .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend conditions for new derivatives. This accelerates the design of analogs with modified substituents .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 2-amino-thieno[2,3-c]pyridine derivatives) to assign ambiguous peaks .
  • Variable Temperature NMR : Use VT-NMR to distinguish dynamic effects (e.g., rotamers) from impurities .
  • X-ray Crystallography : If available, resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or in-line HPLC after each step to isolate intermediates before side reactions occur .
  • Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives like THF or EtOAc in later steps to simplify purification .
  • Catalyst Screening : Test palladium or copper catalysts for amide coupling to reduce reaction time and improve atom economy .

Q. How can researchers investigate the compound’s potential biological activity using in silico tools?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Focus on the chlorophenoxy and tetramethyl groups as key pharmacophores .
  • ADMET Prediction : Tools like SwissADME evaluate solubility, metabolic stability, and toxicity early in development .

Data Contradiction and Validation

Q. How to address inconsistent biological assay results across studies?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments in triplicate .
  • Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.